REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]2[N:9]=[C:10]3[NH:18]C(=O)NC(=O)[C:11]3=[N:12][C:2]=12.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:18][C:10]1[CH:11]=[N:12][C:2]2[C:3](=[CH:4][C:5]([Cl:8])=[C:6]([Cl:7])[CH:1]=2)[N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C(=O)NC(=O)N3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted several times with ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |